Cas no 2088941-82-4 (4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester)
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
- 4-Fluoro-3-[(6-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
-
- MDL: MFCD29918627
- Inchi: 1S/C16H11F2N3O3/c1-24-16(23)9-2-4-11(18)12(6-9)20-15(22)13-7-19-14-5-3-10(17)8-21(13)14/h2-8H,1H3,(H,20,22)
- InChI Key: VUHIPTLZNCZSIB-UHFFFAOYSA-N
- SMILES: FC1C=CC2=NC=C(C(NC3C(=CC=C(C(=O)OC)C=3)F)=O)N2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 493
- XLogP3: 3
- Topological Polar Surface Area: 72.7
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 161098-1g |
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester, 95%+ |
2088941-82-4 | 95% | 1g |
$1471.00 | 2023-09-10 | |
| abcr | AB470213-1 g |
4-Fluoro-3-[(6-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester |
2088941-82-4 | 1g |
€1,050.10 | 2023-07-18 | ||
| abcr | AB470213-1g |
4-Fluoro-3-[(6-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester; . |
2088941-82-4 | 1g |
€1050.10 | 2025-04-20 |
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester Suppliers
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
Comprehensive Overview of 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester (CAS No. 2088941-82-4)
The compound 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester, identified by its CAS No. 2088941-82-4, is a fluorinated heterocyclic derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring both imidazo[1,2-a]pyridine and benzoic acid methyl ester moieties, makes it a subject of growing interest in drug discovery and material science. Researchers are particularly drawn to its dual fluoro-substituents, which enhance bioavailability and metabolic stability, addressing key challenges in modern medicinal chemistry.
In recent years, the demand for fluorinated compounds like 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester has surged due to their applications in targeted therapies and precision agriculture. The compound's imidazo[1,2-a]pyridine core is a privileged scaffold in drug design, known for its versatility in binding to biological targets such as kinases and GPCRs. This aligns with current trends in personalized medicine and AI-driven drug development, where researchers leverage computational tools to optimize fluorinated building blocks for enhanced efficacy.
Synthetic routes to CAS No. 2088941-82-4 often involve palladium-catalyzed cross-coupling reactions or microwave-assisted synthesis, reflecting the industry's shift toward green chemistry and high-throughput methodologies. Analytical characterization typically employs LC-MS and NMR spectroscopy, with particular attention to the fluoro-substituent effects on chemical shifts. These techniques are frequently discussed in online forums and scientific communities, where users search for "how to analyze fluorinated heterocycles" or "best practices for imidazo[1,2-a]pyridine derivatization."
The compound's methyl ester group offers strategic advantages in prodrug design, a hot topic in biopharmaceutical formulation. This feature resonates with frequent search queries like "improving drug solubility with ester prodrugs" or "fluorine in CNS-targeting molecules." Additionally, its potential as a bioisostere for carboxylic acids makes it relevant to discussions on metabolite-likeness and Lipinski's rule of five compliance—a recurring theme in drug discovery blogs and AI-powered literature reviews.
From an industrial perspective, 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester exemplifies the convergence of small-molecule innovation and intellectual property strategy. Patent landscapes reveal growing interest in analogous structures for crop protection agents and veterinary pharmaceuticals, addressing global concerns about food security and antimicrobial resistance. These applications frequently appear in search trends related to "sustainable agrochemicals" and "next-generation heterocyclic fungicides."
Ongoing research explores the compound's potential in photopharmacology—a cutting-edge field combining light-responsive elements with drug activity. This aligns with trending searches on "precision dosing technologies" and "fluorophore-tagged therapeutics." Furthermore, its hydrogen-bonding capacity (due to the carbonylamino linker) makes it a candidate for cocrystal engineering, a technique gaining traction in solubility enhancement strategies frequently queried by formulation scientists.
In summary, CAS No. 2088941-82-4 represents a multifaceted tool for researchers navigating the frontiers of fluorinated heterocycles. Its relevance spans from medicinal chemistry to materials science, addressing contemporary challenges like drug delivery optimization and selective pest control. As synthetic methodologies advance and computational predictions improve, this compound is poised to remain a key player in answering the most pressing questions in modern applied chemistry.
2088941-82-4 (4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)